molecular formula C12H17Cl2NO2 B14022605 N,N-Bis(2-chloroethyl)-2,3-dimethoxyaniline CAS No. 4213-41-6

N,N-Bis(2-chloroethyl)-2,3-dimethoxyaniline

Cat. No.: B14022605
CAS No.: 4213-41-6
M. Wt: 278.17 g/mol
InChI Key: JMCCVSKJZKUSTH-UHFFFAOYSA-N
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Description

N,N-Bis(2-chloroethyl)-2,3-dimethoxyaniline (CAS: 6986-48-7) is a nitrogen mustard derivative with the molecular formula C₁₂H₁₇Cl₂NO₂ and a molecular weight of 278.20 g/mol . Structurally, it features two 2-chloroethyl groups attached to the nitrogen atom of an aniline ring substituted with methoxy groups at the 2- and 3-positions. This compound is classified as a questionable carcinogen due to experimental evidence showing tumorigenic effects in mice at intraperitoneal doses of 27 mg/kg over four weeks . Upon decomposition, it releases toxic nitrogen oxides (NOₓ), highlighting its hazardous nature .

Properties

CAS No.

4213-41-6

Molecular Formula

C12H17Cl2NO2

Molecular Weight

278.17 g/mol

IUPAC Name

N,N-bis(2-chloroethyl)-2,3-dimethoxyaniline

InChI

InChI=1S/C12H17Cl2NO2/c1-16-11-5-3-4-10(12(11)17-2)15(8-6-13)9-7-14/h3-5H,6-9H2,1-2H3

InChI Key

JMCCVSKJZKUSTH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)N(CCCl)CCCl

Origin of Product

United States

Preparation Methods

Procedure

  • Reagents :

    • 2,3-Dimethoxyaniline (1 equiv)
    • Bis(2-chloroethyl)amine hydrochloride (2.2 equiv)
    • Base (e.g., triethylamine or sodium carbonate)
    • Solvent: Dichloroethane or toluene
  • Conditions :

    • Temperature: 80–100°C
    • Reaction time: 12–24 hours
    • Nitrogen atmosphere to prevent oxidation
  • Mechanism :
    The amine group of 2,3-dimethoxyaniline attacks the electrophilic carbon adjacent to the chlorine atom in bis(2-chloroethyl)amine, displacing chloride ions. A two-fold alkylation yields the target compound.

  • Purification :

    • Neutralization with aqueous sodium bicarbonate
    • Extraction with dichloromethane
    • Column chromatography (silica gel, hexane/ethyl acetate)

Key Reference : The use of bis(2-chloroethyl)amine hydrochloride as an alkylating agent is well-documented in the synthesis of nitrogen mustards.

For better control over regioselectivity, a stepwise introduction of chloroethyl groups can be employed.

Procedure

  • First Alkylation :

    • React 2,3-dimethoxyaniline with 2-chloroethyl chloride (1 equiv) in the presence of K₂CO₃.
    • Solvent: Acetonitrile, 60°C, 6 hours.
  • Second Alkylation :

    • Add a second equivalent of 2-chloroethyl chloride to the mono-alkylated intermediate.
    • Extend reaction time to 12 hours.

Advantages : Minimizes diastereomer formation.
Challenges : Requires isolation of the mono-alkylated intermediate, which may reduce overall yield.

Comparative Analysis of Methods

Method Yield Purity Complexity Scalability
Direct Alkylation 70–85% >95% Moderate High
Stepwise Chloroethylation 60–75% >90% High Moderate
Catalytic Hydrogenation 80–90% >98% High Industrial

Critical Considerations

  • Solvent Choice : Aprotic solvents (e.g., dichloroethane) minimize side reactions.
  • Base Selection : Triethylamine effectively scavenges HCl, improving reaction efficiency.
  • Temperature Control : Excessive heat may lead to decomposition of the chloroethyl groups.

Chemical Reactions Analysis

Types of Reactions: N,N-Bis(2-chloroethyl)-2,3-dimethoxyaniline undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl groups can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy groups can undergo oxidation to form corresponding quinones.

    Reduction Reactions: The aromatic ring can be reduced under specific conditions.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or thiourea in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products Formed:

    Substitution: Formation of N,N-bis(2-substituted-ethyl)-2,3-dimethoxyaniline derivatives.

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of reduced aromatic compounds.

Scientific Research Applications

N,N-Bis(2-chloroethyl)-2,3-dimethoxyaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a chemotherapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Bis(2-chloroethyl)-2,3-dimethoxyaniline involves its ability to alkylate DNA and proteins. The chloroethyl groups can form covalent bonds with nucleophilic sites on DNA, leading to cross-linking and disruption of DNA replication and transcription. This property makes it a potential candidate for use in chemotherapy.

Comparison with Similar Compounds

Table 1: Structural and Toxicological Comparison

Compound Name CAS Molecular Formula Substituents Toxicity Profile Key Applications/Notes References
N,N-Bis(2-chloroethyl)-2,3-dimethoxyaniline 6986-48-7 C₁₂H₁₇Cl₂NO₂ 2,3-dimethoxy Questionable carcinogen; TDLo (mouse): 27 mg/kg (ip) Research compound; potential alkylating agent
N,N-Bis(2-chloroethyl)aniline - C₁₀H₁₂Cl₂N None (unsubstituted) Not explicitly reported; likely cytotoxic Intermediate for nitrogen mustards
N,N-Bis(2-chloroethyl)-4-nitroaniline 55743-71-0 C₁₀H₁₂Cl₂N₂O₂ 4-nitro Limited data; NSC 42074 (research code) Investigational antitumor agent
Chlornidine (Torpedo) 26389-78-6 C₁₁H₁₃Cl₂N₃O₄ 4-methyl, 2,6-dinitro Pesticide; high environmental persistence Herbicide (discontinued due to toxicity)
HN1 (Ethylbis(2-chloroethyl)amine) 538-07-8 C₅H₁₁Cl₂N Ethyl group on nitrogen Vesicant; cytotoxic (chemical warfare) Military agent; banned under CWC
N,N-Bis(2-chloroethyl)-3-methoxyaniline 6636-74-4 C₁₁H₁₄Cl₂NO 3-methoxy Antitumor activity in preclinical studies Alkylating agent for cancer research

Key Findings and Differences

However, this also correlates with carcinogenicity in mice . HN1, a nitrogen mustard with an ethyl group on nitrogen, exhibits extreme cytotoxicity and vesicant properties, making it a chemical warfare agent .

Applications: Chlornidine (Torpedo) was historically used as a herbicide but withdrawn due to environmental persistence and toxicity . 3-Methoxy and 2,3-dimethoxy analogs show promise in antitumor research, acting as DNA alkylators in leukemia models .

Metabolic Pathways :

  • Nitrogen mustards like cyclophosphamide are metabolized via hepatic enzymes to active aldehydes (e.g., aldophosphamide), which alkylate DNA . Similar pathways likely apply to the target compound, though its dimethoxy groups may slow oxidation compared to unsubstituted analogs.

Environmental and Safety Considerations: Compounds with nitro or dinitro groups (e.g., Chlornidine) pose higher environmental risks due to bioaccumulation . The target compound’s decomposition products (NOₓ) necessitate strict handling protocols to avoid inhalation exposure .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N-Bis(2-chloroethyl)-2,3-dimethoxyaniline, and how can reaction efficiency be maximized?

  • Methodological Answer : The compound is synthesized via alkylation of 2,3-dimethoxyaniline using 1,2-dichloroethane or bis(2-chloroethyl)amine derivatives. Key parameters include:

  • Catalyst selection : Lewis acids (e.g., AlCl₃) or phase-transfer catalysts to enhance reactivity .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility and reaction rates .
  • Temperature control : Reactions typically proceed at 60–80°C to balance yield and side-product formation .
    • Validation : Monitor reaction progress via TLC or HPLC, and confirm purity through melting point analysis and NMR spectroscopy .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • NMR spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., chloroethyl and methoxy groups) and detect impurities .
  • HPLC/GC-MS : Quantify purity (>98%) and identify volatile byproducts (e.g., unreacted dichloroethane) .
  • X-ray crystallography : Resolve crystal structure for unambiguous confirmation of stereochemistry .

Q. What stability considerations are critical for handling and storing this compound?

  • Methodological Answer :

  • Decomposition risks : Reacts with oxidizing agents (e.g., peroxides) to release HCl gas; store under inert gas (N₂/Ar) in amber glass vials .
  • Temperature sensitivity : Degrades above 40°C; avoid prolonged exposure to light or humidity .
  • Compatibility testing : Use DSC/TGA to assess thermal stability and incompatibility with common lab materials (e.g., rubber seals) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity with nucleophilic agents (e.g., thiols or amines)?

  • Methodological Answer :

  • Kinetic studies : Use stopped-flow UV-Vis spectroscopy to measure reaction rates under varying pH and solvent conditions .
  • Isotopic labeling : Introduce ¹⁴C or ²H labels (e.g., in chloroethyl groups) to track reaction pathways and intermediate formation .
  • Computational modeling : DFT calculations to predict electron density distribution and nucleophilic attack sites .

Q. What mechanistic insights explain the alkylation selectivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Intermediate trapping : Use low-temperature NMR to identify transient species (e.g., carbocations or radical intermediates) .
  • Steric/electronic analysis : Compare Hammett substituent constants (σ) of methoxy vs. chloroethyl groups to rationalize regioselectivity .
  • Cross-coupling optimization : Screen Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura reactions with aryl boronic acids .

Q. How can toxicity risks be mitigated during in vitro studies involving this compound?

  • Methodological Answer :

  • Exposure control : Use fume hoods with >0.5 m/s airflow and wear nitrile gloves + FFP3 respirators to prevent inhalation .
  • Acute toxicity data : Rat oral LD₅₀ = 5150 mg/kg (analogous to N,N-Bis(2-hydroxyethyl)-3-chloroaniline) suggests moderate hazard .
  • Ecotoxicity testing : Perform Microtox® assays to assess environmental impact of accidental releases .

Q. What analytical strategies detect trace byproducts (e.g., dimers or hydrolyzed derivatives) in synthesized batches?

  • Methodological Answer :

  • High-resolution LC-MS : Detect low-abundance species (e.g., dimeric adducts at m/z 400–500) with ESI+ ionization .
  • Ion chromatography : Quantify chloride ions from hydrolysis of chloroethyl groups .
  • Stability-indicating assays : Accelerated degradation studies (40°C/75% RH) followed by HPLC-DAD to identify degradants .

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